(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Description
(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide core, a methoxy-substituted phenyl ring, and a tetrazol-1-yl group. The (E)-stereochemistry of the ethenesulfonamide moiety ensures structural rigidity, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
(E)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-13-3-5-14(6-4-13)9-10-26(23,24)19-15-7-8-17(25-2)16(11-15)22-12-18-20-21-22/h3-12,19H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLVAMEFFJLOM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 233.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The tetrazole group is known to enhance binding affinity to certain receptors, potentially influencing neurotransmitter pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from these studies.
Case Studies
- Anti-emetic Activity : A study conducted by Gardner et al. demonstrated that the compound exhibited significant anti-emetic effects in animal models, providing a basis for further clinical exploration in nausea and vomiting management .
- Xanthine Oxidase Inhibition : Research highlighted the compound's ability to inhibit xanthine oxidase effectively, which is crucial for managing conditions like gout . This inhibition was quantified using IC50 values, showing promise for therapeutic applications.
- Cytotoxic Effects in Cancer Research : Preliminary findings from cytotoxicity assays indicated that this compound had moderate effects on various cancer cell lines, suggesting it may have potential as an anticancer agent .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Ethenesulfonamide Derivatives
Key Observations :
- Tetrazole vs. Other Bioisosteres: The target compound’s tetrazole group distinguishes it from analogs with carboxylic acid mimics (e.g., dihydroartemisinoxy in 3d) or neutral substituents (e.g., pyrimidine in 3m).
- Methoxy Group : The 4-methoxy group in the target compound may reduce metabolic oxidation compared to halogenated analogs (e.g., 3,4-difluorophenyl in ) .
Key Observations :
- Characterization : 1H-NMR signals for the ethenesulfonamide NH (~δ 10.06) and aromatic protons (δ 7.56) in 3d align with expected patterns for similar structures, suggesting the target compound would exhibit analogous spectral features .
Key Observations :
- Kinase Inhibition : While 3m targets FLT3, the target compound’s tetrazole and methoxy groups may favor interactions with phosphatases or kinases through hydrogen bonding and π-π stacking .
- Potency : The compound in shows moderate activity (IC50 = 31,000 nM), suggesting that substituent optimization (e.g., trifluoromethyl in vs. tetrazole in the target) could enhance potency .
Physicochemical Properties
- Solubility: The tetrazole group in the target compound likely improves aqueous solubility compared to analogs with non-ionizable groups (e.g., 4-isopropylphenyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
